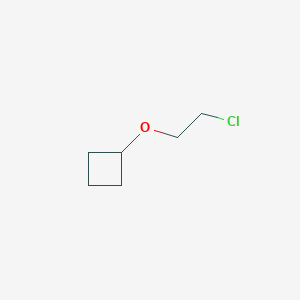

![molecular formula C12H23ClN2O3 B2993252 叔丁基 (3aS,6aR)-6a-(氨基甲基)-3,3a,4,6-四氢-2H-噻吩并[2,3-c]吡咯-5-甲酸酯 盐酸盐 CAS No. 2580114-67-4](/img/structure/B2993252.png)

叔丁基 (3aS,6aR)-6a-(氨基甲基)-3,3a,4,6-四氢-2H-噻吩并[2,3-c]吡咯-5-甲酸酯 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a tert-butyl group, an aminomethyl group, and a carboxylate group .

Synthesis Analysis

The synthesis of pyrrole-containing compounds can be achieved through various methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of copper catalysts for the conversion of primary diols and amines to pyrroles .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring provides a planar, aromatic system, while the aminomethyl group introduces a basic nitrogen atom into the structure .Chemical Reactions Analysis

Pyrrole-containing compounds are known for their diverse reactivity. They can undergo a variety of reactions, including N-substitution, Michael addition, and condensation reactions .科学研究应用

多组分反应和氨基吡咯的合成

叔丁胺是一种密切相关的化合物,已证明其在涉及炔丙基碳酸酯、异氰酸酯和醇或水的钯催化的三组分反应中的效用。此过程导致多取代氨基吡咯或二氢呋喃[3,4-b]吡咯亚胺的合成,具体取决于所使用的亲核试剂,展示了其在形成复杂吡咯衍生物中的作用 (Qiu, Wang, & Zhu, 2017)。

Diels-Alder 反应和呋喃衍生物

对 2-酰胺取代呋喃的制备和 Diels-Alder 反应的研究,包括叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯等衍生物,突出了该化合物在合成双环类似物以及探索其化学反应性和有机合成中的潜在应用中的重要性 (Padwa, Brodney, & Lynch, 2003)。

复杂分子的合成和表征

6-叔丁基 3-乙基 2-[(3-甲氧基/5-溴)-2-羟基和 (3-硝基/3-甲氧基)苄叉氨基]-4,5-二氢噻吩[2,3-c]吡啶-3,6(7H)-二羧酸酯的合成和表征证明了该化合物在创建结构多样分子中的效用。这些研究涉及详细的分析,包括热分析、X 射线分析和 DFT 分析,以了解分子和晶体结构,突出了其在材料科学和分子工程领域的应用 (Çolak, Karayel, Buldurun, & Turan, 2021)。

连续流动合成

一种从叔丁基酯合成高度取代的吡咯-3-羧酸衍生物的一步连续流动合成方法的开发展示了化学合成中的一种创新方法。此方法利用叔丁基酯的原位水解,展示了该化合物在促进简化、高效的合成路线中的作用 (Herath & Cosford, 2010)。

未来方向

属性

IUPAC Name |

tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-9-4-5-16-12(9,7-13)8-14;/h9H,4-8,13H2,1-3H3;1H/t9-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZAIPDKUFSLQF-PKKHVXKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCOC2(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@]2(C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)

![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)

![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)

![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)

![3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993183.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)

![Diethyl 5-[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2993187.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2993190.png)